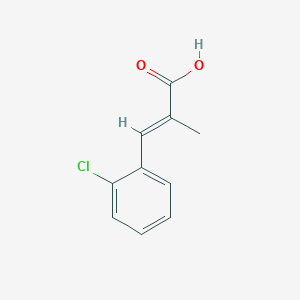
2-Chloro-alpha-methylcinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-alpha-methylcinnamic acid, also known as 2-chlorocinnamic acid or 2-CC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cinnamic acid and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In
作用机制
The mechanism of action of 2-chloro-alpha-methylcinnamic acid varies depending on its application. In the case of NSAIDs, this compound inhibits the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 2-chloro-alpha-methylcinnamic acid reduces inflammation and pain.
In the case of herbicides and fungicides, 2-chloro-alpha-methylcinnamic acid disrupts the metabolic processes of weeds and fungal pathogens, leading to their death. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-alpha-methylcinnamic acid vary depending on its application. In the case of NSAIDs, this compound can cause gastrointestinal side effects, such as ulcers and bleeding, if used for prolonged periods. It can also cause renal toxicity and liver damage in some cases.
In the case of herbicides and fungicides, 2-chloro-alpha-methylcinnamic acid can have toxic effects on non-target organisms, such as insects and birds. It is important to use this compound in a responsible manner to minimize its impact on the environment.
实验室实验的优点和局限性
The advantages of using 2-chloro-alpha-methylcinnamic acid in lab experiments include its high yield, easy purification, and wide range of applications. This compound can be easily synthesized using the Friedel-Crafts reaction and can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials.
The limitations of using 2-chloro-alpha-methylcinnamic acid in lab experiments include its potential toxicity and the need for careful handling. This compound can be hazardous if not handled properly, and precautions should be taken to ensure the safety of researchers.
未来方向
There are several future directions for the study of 2-chloro-alpha-methylcinnamic acid. One potential area of research is the development of new pharmaceuticals based on this compound. It has been shown to have potential as an anticancer agent, and further research could lead to the development of new cancer treatments.
Another area of research is the development of new herbicides and fungicides based on 2-chloro-alpha-methylcinnamic acid. This compound has shown promise in the control of weeds and fungal pathogens, and further research could lead to the development of more effective and environmentally friendly crop protection products.
Finally, there is potential for the use of 2-chloro-alpha-methylcinnamic acid in the synthesis of new materials. Its good thermal stability and easy incorporation into polymer matrices make it a promising candidate for use in the development of new materials with unique properties.
Conclusion
In conclusion, 2-chloro-alpha-methylcinnamic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new pharmaceuticals, agrochemicals, and materials with unique properties.
合成方法
The synthesis of 2-chloro-alpha-methylcinnamic acid can be achieved through several methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Knoevenagel reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of chloroacetyl chloride and cinnamic acid in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. The yield of this reaction is typically high, and the purity of the product can be easily controlled.
科学研究应用
2-Chloro-alpha-methylcinnamic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and mefenamic acid. It has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In the field of agrochemicals, 2-chloro-alpha-methylcinnamic acid has been used as a herbicide and a fungicide. It has been shown to be effective against a wide range of weeds and fungal pathogens, making it a promising candidate for use in crop protection.
In the materials science field, 2-chloro-alpha-methylcinnamic acid has been used in the synthesis of polymers and other materials. It has been shown to have good thermal stability and can be easily incorporated into various polymer matrices.
属性
产品名称 |
2-Chloro-alpha-methylcinnamic acid |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC 名称 |
(E)-3-(2-chlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ |
InChI 键 |
OYWFDXZJJUELMZ-VOTSOKGWSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1Cl)/C(=O)O |
SMILES |
CC(=CC1=CC=CC=C1Cl)C(=O)O |
规范 SMILES |
CC(=CC1=CC=CC=C1Cl)C(=O)O |
Pictograms |
Acute Toxic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)